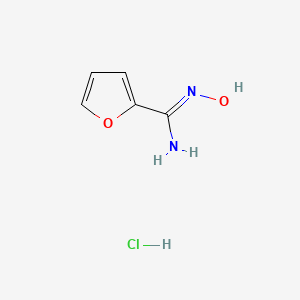![molecular formula C7H13NO B3105623 (4aS,7aS)-Octahydrocyclopenta[b]morpholine CAS No. 1542269-05-5](/img/structure/B3105623.png)
(4aS,7aS)-Octahydrocyclopenta[b]morpholine
Descripción general
Descripción
“(4aS,7aS)-Octahydrocyclopenta[b]morpholine” is a type of morpholine . Morpholines are organic compounds containing a morpholine moiety, which consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of morpholine contains both nitrogen and oxygen atoms. The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center, with the result that the N atom lies out of the plane defined by the four carbon atoms . This gives rise to two possible conformers where the N–H bond lies either axial or equatorial .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can undergo various chemical reactions, including [4+2] annulation reaction leading to products .Physical And Chemical Properties Analysis
Morpholine is a liquid at room temperature . It has an amine-like odor . The boiling point is between 126 - 130 °C .Aplicaciones Científicas De Investigación
Antioxidant and Hypocholesterolemic Activities
Research has explored the synthesis of morpholine derivatives, including structures similar to (4aS,7aS)-Octahydrocyclopenta[b]morpholine, for their antioxidant and hypocholesterolemic activities. These novel derivatives have demonstrated the ability to inhibit lipid peroxidation and exhibit hypocholesterolemic and hypolipidemic actions, potentially useful as leads for designing compounds with antiatherogenic properties (Chrysselis, Rekka, & Kourounakis, 2000).
Gene Function Inhibition
Morpholino oligos, including those related to this compound, have been utilized to inhibit gene function across various model organisms, presenting a relatively simple and rapid method to study gene functions. This application has been particularly successful in embryological studies, providing valuable insights into developmental biology (Heasman, 2002).
Lipophilicity Modulation in Medicinal Chemistry
In medicinal chemistry, derivatives structurally related to this compound, such as azaspiroheptanes, have been investigated as alternatives to traditional heterocycles like morpholines. These derivatives have shown potential in lowering lipophilicity, which is a crucial factor in drug design for improving pharmacokinetic properties (Degorce, Bodnarchuk, & Scott, 2019).
Antibacterial and Antimicrobial Activities
Research into morpholine derivatives has also unveiled their potential in combating bacterial infections. Certain synthesized morpholine compounds, including those similar to this compound, have shown promising antibacterial and hemolytic activities, suggesting their potential application in developing new antimicrobial agents (ur-Rehman et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is an important intermediate in the manufacture of moxifloxacin , a broad-spectrum antibacterial agent . Therefore, it’s plausible that the targets of (4aS,7aS)-Octahydrocyclopenta[b]morpholine could be related to bacterial enzymes or proteins, similar to Moxifloxacin.
Mode of Action
As an intermediate in the synthesis of Moxifloxacin , it might contribute to the overall antibacterial activity of the final product
Biochemical Pathways
Morpholine-derived compounds have been shown to inhibit monoamine oxidase (mao), an enzyme involved in the metabolism of neurotransmitters . This suggests that this compound might influence neurotransmitter pathways, but further studies are required to confirm this.
Result of Action
As an intermediate in the synthesis of Moxifloxacin , it contributes to the overall antibacterial activity of the final product. The specific effects of this compound on cellular processes and structures require further investigation.
Propiedades
IUPAC Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)
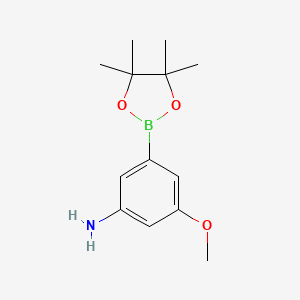
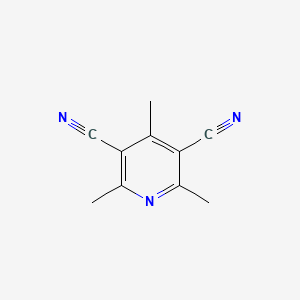
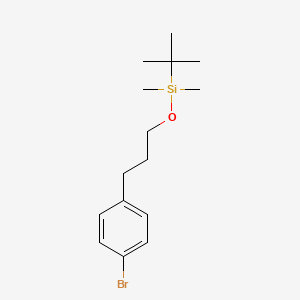
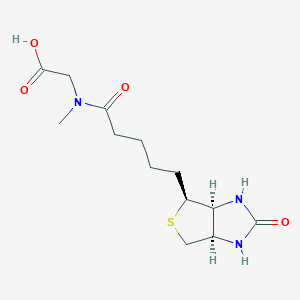

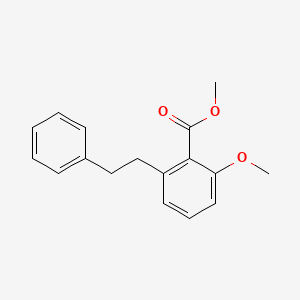
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)
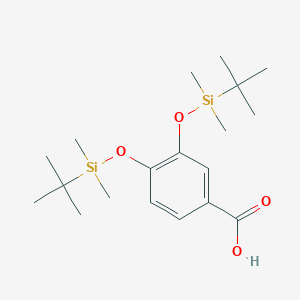
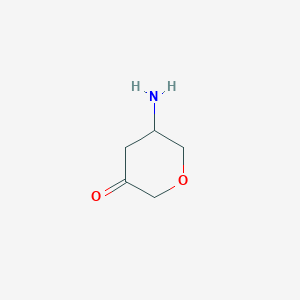
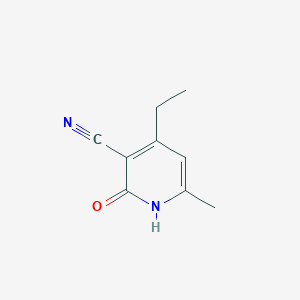
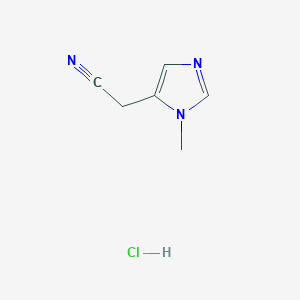
![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)
